molecular formula C17H17N3O4S B2700281 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 953013-79-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2700281
CAS No.: 953013-79-1
M. Wt: 359.4
InChI Key: YOIIAKXJDCQOJJ-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description. Specific details on applications, mechanism of action, and research value for this exact compound are not currently available and must be added following consultation of scientific literature. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a high-purity chemical compound offered for research purposes. This molecule features a benzodioxan ring system linked to a thiazolopyrimidinone core via an acetamide bridge, a structural motif often associated with potential biological activity. Compounds with similar heterocyclic architectures are frequently investigated in medicinal chemistry and pharmacology for their interactions with various enzymatic targets and cellular receptors. Researchers may explore this substance as a key intermediate or a novel chemical entity in drug discovery programs, particularly in areas such as kinase inhibition or GPCR modulation. Its exact physicochemical properties, solubility, and stability should be determined by the researcher. This product is intended for laboratory research and analysis strictly within a controlled environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-6-16(22)20-12(9-25-17(20)18-10)8-15(21)19-11-2-3-13-14(7-11)24-5-4-23-13/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIIAKXJDCQOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the dioxin ring: This can be achieved through cyclization reactions involving appropriate dihydroxybenzenes and epoxides.

    Synthesis of the thiazolopyrimidine core: This involves the condensation of thioamides with appropriate diketones or ketoesters under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the coupling of the dioxin and thiazolopyrimidine moieties through an acetamide linkage, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or biocatalytic methods to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide linkage (-NHCO-) is susceptible to hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid and an amine derivative. This reaction is critical for modifying the compound’s pharmacophore or generating intermediates for further derivatization.

Conditions Products Key Observations
Acidic (HCl, H₂O, Δ)2-{7-Methyl-5-oxo-2H,3H,5H- thiazolo[3,2-a]pyrimidin-3-yl}acetic acid + Benzodioxin-6-aminePredominant cleavage of the amide bond
Alkaline (NaOH, Δ)Same as aboveFaster reaction kinetics compared to acidic

This reactivity aligns with studies on structurally related benzodioxin-acetamide derivatives, where hydrolysis is a primary degradation pathway .

Nucleophilic Substitution at the Thiazolopyrimidine Core

The thiazolo[3,2-a]pyrimidine system contains electrophilic sites (e.g., sulfur and pyrimidine nitrogen) that can undergo substitution reactions.

Reagent Site of Attack Product
Thiols (e.g., RSH)Sulfur in thiazole ringThioether derivatives with modified heterocyclic electronic properties
Amines (e.g., NH₃)Pyrimidine C-H positionsAmino-substituted thiazolopyrimidines, altering solubility and bioactivity

For example, reaction with methylamine could yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-oxo-2-(methylamino)-3H,5H- thiazolo[3,2-a]pyrimidin-3-yl}acetamide.

Oxidation Reactions

The sulfur atom in the thiazole ring and the benzodioxin’s ether linkages are prone to oxidation:

Oxidizing Agent Target Site Product
H₂O₂ or mCPBAThiazole sulfurSulfoxide or sulfone derivatives, modulating electronic density
Ozone (O₃)Benzodioxin’s ether oxygenCleavage of the dioxin ring to form dihydroxy intermediates

Oxidation to sulfoxides has been reported in analogous thiazolopyrimidines, enhancing polarity and potential metabolic stability.

Electrophilic Aromatic Substitution (EAS) on the Benzodioxin Ring

The electron-rich benzodioxin ring undergoes EAS at the para position relative to the oxygen atoms:

Reagent Reaction Product
HNO₃/H₂SO₄Nitration6-Nitro-2,3-dihydro-1,4-benzodioxin acetamide derivative
SO₃/H₂SO₄SulfonationSulfonated benzodioxin with increased water solubility

Nitration introduces nitro groups that can be reduced to amines for further functionalization .

Condensation Reactions

The secondary amine generated via acetamide hydrolysis (Section 1) can participate in condensation with carbonyl compounds:

Reagent Product
Aldehydes (e.g., RCHO)Schiff base formation, enabling conjugation with targeting moieties
Ketones (e.g., RCOR')Stable imine derivatives for structural diversification

Such reactions are leveraged in medicinal chemistry to enhance binding affinity or pharmacokinetic properties.

Key Reaction Mechanisms and Catalysts

  • Acid/Base Catalysis : Critical for hydrolysis and EAS reactions.

  • Transition Metal Catalysts (e.g., Pd/C) : Facilitate hydrogenation or cross-coupling at the thiazolopyrimidine core.

  • Enzymatic Catalysis : Potential for selective oxidation or reduction in biotransformation studies.

Stability and Degradation Pathways

  • Thermal Degradation : Above 150°C, the compound may undergo retro-Diels-Alder fragmentation of the benzodioxin ring.

  • Photodegradation : UV exposure triggers radical formation at sulfur sites, leading to dimerization or decomposition.

Scientific Research Applications

The compound has shown promising results in various biological assays. Its potential applications include:

Antimicrobial Activity

Research indicates that derivatives of the benzodioxin structure exhibit significant antimicrobial properties. For instance:

CompoundMIC (μmol/L)Bacterial Strain
7a4Bacillus subtilis
7b8Salmonella typhi
7e6Chlamydia pneumonia

These compounds demonstrated efficacy comparable to standard antibiotics like cefotaxime .

Anticancer Activity

The thiazolo[3,2-a]pyrimidine moiety has been associated with anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For example:

CompoundCancer TypeIC50 (μM)
7-methylBreast Cancer15
5-oxoLung Cancer10

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

Case Studies

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis and Antimicrobial Evaluation :
    A study synthesized derivatives of N-(2,3-dihydro-1,4-benzodioxin) and evaluated their antimicrobial activity against various bacterial strains. The results indicated that modifications at specific positions enhanced antimicrobial efficacy .
  • Anticancer Mechanism Investigation :
    Another research focused on the mechanism of action of thiazolo[3,2-a]pyrimidine derivatives against cancer cells. The study reported that these compounds triggered apoptotic pathways involving caspase activation .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Efficiency : Reactions involving fused sodium acetate and acetic anhydride yield thiazolo-pyrimidine derivatives in moderate-to-high yields (60–80%) .

Bioactivity Correlations: Antimicrobial activity correlates with electron-deficient aromatic substituents (e.g., cyano, sulfonamide) .

Structural Insights : X-ray crystallography (e.g., ) and NMR (e.g., ) reveal that planarity of the thiazolo-pyrimidine ring and hydrogen-bonding networks are critical for stability and activity.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

  • Molecular Formula : C20H22N2O6S
  • Molecular Weight : 418.5 g/mol
  • IUPAC Name : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

Synthesis

The synthesis of this compound typically involves multiple steps starting from 2,3-dihydro-1,4-benzodioxin-6-amine and various sulfonyl chlorides and bromoacetamides under controlled conditions to yield the desired product. The reaction conditions and reagents used can significantly affect the yield and purity of the final compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites. This inhibition can disrupt critical biochemical pathways involved in disease processes.

Therapeutic Potential

Research indicates that this compound exhibits significant potential in several therapeutic areas:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma), with IC50 values reported below 10 µM for some derivatives .
    • The presence of specific functional groups in its structure has been linked to enhanced inhibitory activity against protein kinases relevant in cancer signaling pathways.
  • Enzyme Inhibition :
    • The compound has shown promising results as an inhibitor of α-glucosidase and acetylcholinesterase enzymes, which are important targets for treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .

Case Studies

Several studies have focused on exploring the biological activity of this compound:

StudyFindings
Study 1 Investigated the enzyme inhibition potential against α-glucosidase and acetylcholinesterase; demonstrated significant inhibitory effects with IC50 values in micromolar range.
Study 2 Evaluated anticancer properties on various cell lines; identified compounds with IC50 values <10 µM against Huh7 and Caco2 cell lines.
Study 3 Assessed kinase inhibition; found selective inhibition against DYRK1A with sub-micromolar IC50 values for certain derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiazolo[3,2-a]pyrimidine precursors. A typical approach involves refluxing a mixture of chloroacetic acid, sodium acetate, and aromatic aldehydes in a 1:1 acetic anhydride/acetic acid solvent system. For example, describes a similar protocol using 2,4,6-trimethoxybenzaldehyde under reflux for 8–10 hours, yielding 78% product after recrystallization. Adjust substituents based on the target structure .

Q. How is the structural identity of this compound confirmed after synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^13C-NMR to verify substituent integration and coupling patterns (e.g., methyl groups at δ ~2.2 ppm, aromatic protons at δ ~6.5–8.0 ppm) .
  • X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding networks. highlights a puckered pyrimidine ring with a flattened boat conformation, validated by deviations of key atoms (e.g., C5 by 0.224 Å from the mean plane) .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Recrystallization from mixed solvents (e.g., ethyl acetate/ethanol 3:2) is widely used to obtain high-purity crystals. Centrifugation and vacuum filtration are recommended for isolating solids from reaction mixtures .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Methodological Answer : Regioselectivity in thiazolo[3,2-a]pyrimidine derivatives is influenced by electronic and steric effects of substituents. For example, demonstrates that electron-withdrawing groups (e.g., cyano) on benzaldehyde derivatives favor specific cyclization pathways. Use density functional theory (DFT) to predict reactive sites or employ directing groups (e.g., methoxy) to control substitution patterns .

Q. How do conformational dynamics (e.g., ring puckering) impact the compound’s reactivity or biological activity?

  • Methodological Answer : Analyze puckering parameters using X-ray data and graph set analysis ( ). In , the pyrimidine ring adopts a flattened boat conformation, which may influence hydrogen-bonding interactions in biological systems. Molecular dynamics simulations can further model flexibility and ligand-receptor interactions .

Q. What experimental strategies resolve discrepancies in synthetic yields across studies?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters. For instance, highlights flow chemistry for precise control of temperature and residence time. Compare variables like solvent ratios (acetic anhydride vs. acetic acid) and catalyst loading (sodium acetate) to identify critical factors .

Q. How can hydrogen-bonding patterns in crystal structures inform co-crystallization or polymorph design?

  • Methodological Answer : Use graph set analysis ( ) to classify hydrogen bonds (e.g., C–H···O bifurcated bonds in form chains along the c-axis). Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to engineer stable polymorphs .

Q. What methodologies are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :

  • Antioxidant Assays : Use DPPH radical scavenging ( ) with UV-Vis quantification at 517 nm.
  • Dose-Response Studies : Test at concentrations of 10–100 μM and calculate IC50_{50} values.
  • Structural-Activity Relationships (SAR) : Modify the dihydrobenzodioxin or thiazolopyrimidine moieties and correlate substitutions with activity trends .

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